molecular formula C11H9ClF3NO3 B14118326 4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid

4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid

Cat. No.: B14118326
M. Wt: 295.64 g/mol
InChI Key: OLKZNBSHKMJQBA-UHFFFAOYSA-N
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Description

4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to impart significant chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzylamine
  • 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl

Uniqueness

4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both a trifluoromethyl group and a chloro group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9ClF3NO3

Molecular Weight

295.64 g/mol

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C11H9ClF3NO3/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(18)19/h1-2,5H,3-4H2,(H,16,17)(H,18,19)

InChI Key

OLKZNBSHKMJQBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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